BenchChemオンラインストアへようこそ!

Calcium;diphosphate;hydrate

Bioceramics Bone graft substitutes Dissolution kinetics

Calcium;diphosphate;hydrate (calcium pyrophosphate hydrate, CPP, Ca₂P₂O₇·nH₂O) is an inorganic pyrophosphate salt that exists in multiple hydration states—including monohydrate (CPPM), dihydrate (CPPD, both monoclinic m-CPPD and triclinic t-CPPD polymorphs), tetrahydrate (CPPT-β), and an amorphous phase (a-CPP). Unlike the more familiar calcium orthophosphates—hydroxyapatite (HA; Ca₁₀(PO₄)₆(OH)₂; Ca/P=1.67) and β-tricalcium phosphate (β-TCP; Ca₃(PO₄)₂; Ca/P=1.50)—CPP possesses a pyrophosphate anion (P₂O₇⁴⁻) and a Ca/P molar ratio of 1.0, which fundamentally alters its dissolution kinetics, thermal stability, and biological interaction profile.

Molecular Formula CaH2O9P2-4
Molecular Weight 248.04 g/mol
Cat. No. B13719658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium;diphosphate;hydrate
Molecular FormulaCaH2O9P2-4
Molecular Weight248.04 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2]
InChIInChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-6
InChIKeyZBZJARSYCHAEND-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Diphosphate Hydrate: Procurement-Grade Identity, Hydration States, and Comparator Landscape


Calcium;diphosphate;hydrate (calcium pyrophosphate hydrate, CPP, Ca₂P₂O₇·nH₂O) is an inorganic pyrophosphate salt that exists in multiple hydration states—including monohydrate (CPPM), dihydrate (CPPD, both monoclinic m-CPPD and triclinic t-CPPD polymorphs), tetrahydrate (CPPT-β), and an amorphous phase (a-CPP) [1]. Unlike the more familiar calcium orthophosphates—hydroxyapatite (HA; Ca₁₀(PO₄)₆(OH)₂; Ca/P=1.67) and β-tricalcium phosphate (β-TCP; Ca₃(PO₄)₂; Ca/P=1.50)—CPP possesses a pyrophosphate anion (P₂O₇⁴⁻) and a Ca/P molar ratio of 1.0, which fundamentally alters its dissolution kinetics, thermal stability, and biological interaction profile [2]. Only two dihydrated forms (m-CPPD and t-CPPD) have been detected in vivo in human joints, where they are implicated in calcium pyrophosphate deposition disease (pseudogout) [3]. The compound is a white, water-insoluble solid (density ~3.09 g/cm³, anhydrous form melts/decomposes at 1353°C) that is soluble in dilute hydrochloric and nitric acids [4].

Why Calcium Diphosphate Hydrate Cannot Be Interchanged with Orthophosphate Analogs in Research and Industrial Procurement


Calcium;diphosphate;hydrate is not merely another member of the calcium phosphate bioceramic family. Its pyrophosphate anion (P₂O₇⁴⁻) differs fundamentally from the orthophosphate anion (PO₄³⁻) found in HA, β-TCP, and related compounds—conferring a distinct Ca/P ratio (1.0 vs. 1.50–1.67), altered hydrogen-bonding networks in hydrated phases, and resistance to spontaneous hydrolysis under controlled synthesis conditions [1]. Even within the CPP family, different hydration states (monohydrate, dihydrate, tetrahydrate, amorphous) exhibit divergent dehydration pathways, thermodynamic stabilities, and biological activities [2]. Substituting CPP for HA or β-TCP—or interchanging CPP hydration states—without quantitative evidence of functional equivalence risks compromising resorption kinetics, osteoclast response, thermal processing windows, and amorphous-phase shelf stability. The evidence below quantifies exactly where these differences are material for procurement decisions.

Quantitative Differentiation Evidence: Calcium Diphosphate Hydrate vs. Closest Analogs


Ca/P Molar Ratio 1.0 Drives Enhanced Solubility and Bioresorbability vs. HA (1.67) and β-TCP (1.50)

Calcium;diphosphate;hydrate possesses a Ca/P molar ratio of 1.0, which is substantially lower than that of hydroxyapatite (HA, Ca/P=1.67) and β-tricalcium phosphate (β-TCP, Ca/P=1.50) [1]. This lower Ca/P ratio increases the material's solubility in body fluids and, consequently, its bioresorbability [2]. The triclinic calcium pyrophosphate dihydrate (t-CPPD) exhibits a measured solubility of 60 µM in 0.1 M Tris-HCl buffer at pH 7.4 and 37°C, with maximal solubility attained after approximately 8 hours of incubation [3]. By contrast, the equilibrium calcium concentration for stoichiometric hydroxyapatite under comparable conditions is approximately 4.36 × 10⁻⁷ M (0.436 µM), as determined from its solubility product constant (Ksp ~2.34 × 10⁻⁵⁹) [4].

Bioceramics Bone graft substitutes Dissolution kinetics

Amorphous CPP Crystallization Temperature Exceeds HA by 100°C: Thermal Processing Window Differentiation

In a direct comparative study of radio frequency magnetron sputtered coatings, the crystallization temperature of amorphous calcium pyrophosphate (CPP) coatings was measured at 650°C, compared to 550°C for hydroxyapatite (HA) coatings—a 100°C higher thermal threshold [1]. Both coatings were amorphous as-deposited and were instable in simulated body fluid (SBF), dissolving partially within 4 weeks of incubation [2]. The higher crystallization temperature of CPP indicates that the amorphous CPP phase can tolerate more aggressive thermal processing conditions (e.g., sintering, sterilization) before undergoing unwanted crystallization, which would alter dissolution and bioactivity profiles.

Thin-film coatings Thermal stability Amorphous calcium phosphate

β-CPP at 1 wt% Inhibits Osteoclastic Resorption of β-TCP by 40%: Potent Biological Activity at Trace Concentrations

β-calcium pyrophosphate (β-CPP), even when present as a minor impurity phase (<1 wt%) in β-tricalcium phosphate (β-TCP) cylinders, exerts a profound inhibitory effect on osteoclastic resorption. In a study using 26 batches of β-TCP powder with Ca/P molar ratios varying from 1.440 to 1.550, six cylinders with Ca/P ratios of 1.496 (containing ~1 wt% β-CPP) and 1.502 (containing ~1 wt% HA) were incubated with osteoclasts [1]. Osteoclastic resorption was quantified by white-light interferometry. The presence of 1% β-CPP reduced β-TCP resorption by 40% in a linear, dose-dependent manner [2]. This demonstrates that pyrophosphate is a far more potent osteoclast inhibitor than orthophosphate, consistent with the known pharmacology of bisphosphonate drugs (non-hydrolyzable pyrophosphate analogs).

Osteoclast inhibition Bone graft substitute quality control Pyrophosphate pharmacology

Amorphous Calcium Pyrophosphate Demonstrates Superior Long-Term Stability vs. Amorphous Calcium Phosphate and Calcium Carbonate

Amorphous calcium pyrophosphate (a-CPP, Ca₂P₂O₇·nH₂O) has been described in the peer-reviewed literature as 'much more stable than the calcium phosphate and calcium carbonate amorphous phases' [1]. This enhanced stability is attributed to the high flexibility of the pyrophosphate anion and its multiple potential conformations related to the P–O–P angle, which frustrate crystallization [2]. In a follow-up study, pyrophosphate (P₂O₇⁴⁻) was used to enhance the long-term stability of biologically relevant amorphous metal phosphates to >1 year, in the absence of any complex stabilizers [3]. By contrast, amorphous calcium phosphate (ACP) without pyrophosphate typically crystallizes to hydroxyapatite within hours to days under physiological conditions. Additionally, amorphous materials containing the highest pyrophosphate content remain amorphous in various immersion media, whereas orthophosphate-rich compositions evolve into nanocrystalline apatite [4].

Amorphous materials Phase stability Biomineralization

In Vivo Bone–Implant Failure Load: β-CPP Exhibits Lower Initial but Progressively Converging Mechanical Integration vs. β-TCP and HA

In a direct in vivo comparison of four calcium phosphate ceramics implanted into the tibial metaphysis of mature male rabbits, the failure load (force required to detach the implant from bone or fracture the bone) was measured at 10 and 25 weeks post-implantation [1]. At 10 weeks, β-calcium pyrophosphate (β-CPP) exhibited a failure load of 31.65 ± 9.90 N, compared to 72.81 ± 19.01 N for β-TCP, 49.49 ± 17.25 N for HA, and 43.22 ± 14.99 N for tetracalcium phosphate. At 25 weeks, the β-CPP failure load increased to 47.04 ± 14.90 N, whereas β-TCP remained relatively stable at 71.34 ± 19.50 N, HA increased to 69.09 ± 16.17 N, and tetracalcium phosphate rose to 62.03 ± 18.62 N [2]. Histologically, all four ceramics exhibited direct bone bonding without intervening soft tissue, and the Ca/P ratio did not significantly influence the bone-bonding mechanism itself [3].

Bone substitute Implant mechanics In vivo performance

Hydration-State-Specific Dehydration Pathways: Monohydrate (CPPM) vs. Tetrahydrate (CPPT-β) Structural Relationship and Metastability

The dehydration of monoclinic calcium pyrophosphate tetrahydrate β (m-CPPT-β, Ca₂P₂O₇·4H₂O) proceeds through a four-step pathway: first, loss of one water molecule at low temperature (~323 K / ~50°C) forms a highly metastable trihydrated intermediate that rehydrates in less than 15 minutes under ambient humidity and room temperature [1]. Further dehydration yields the monohydrate phase (CPPM, Ca₂P₂O₇·H₂O), whose crystal structure has been resolved by single-crystal X-ray diffraction and validated by synchrotron powder XRD [2]. The structural relationship between CPPM and CPPT-β reveals that the monohydrate retains key hydrogen-bonding motifs of the tetrahydrate parent phase, providing a crystallographic rationale for the stepwise dehydration sequence. By contrast, the amorphous phase (a-CPP) and dihydrate phases (m-CPPD, t-CPPD) follow different dehydration mechanisms altogether, as evidenced by distinct TGA profiles [3]. The hydration number for each CPP phase was verified by thermogravimetric analysis, and chemical analyses confirmed negligible hydrolysis of pyrophosphate to orthophosphate ions under the synthesis conditions used [4].

Crystal engineering Hydrate phase control Thermogravimetric analysis

Evidence-Backed Application Scenarios for Calcium Diphosphate Hydrate Procurement


Bone Graft Substitute Formulation Requiring Tunable Resorption Kinetics

Calcium;diphosphate;hydrate, with its Ca/P ratio of 1.0, provides a bioresorbability profile intermediate between slowly resorbing HA (Ca/P=1.67) and rapidly dissolving phases [1]. The 40% osteoclastic resorption inhibition observed with only 1 wt% β-CPP doping in β-TCP [2] demonstrates that CPP can function as both a bulk resorbable matrix and a potent bioactive dopant to fine-tune resorption rates. Formulators can exploit this dual functionality by selecting CPP as either the primary phase or as a controlled-percentage additive to tailor implant lifetime.

Amorphous Calcium Phosphate Coatings and Cements with Extended Processing Windows

The 100°C-higher crystallization temperature of amorphous CPP (650°C) compared to amorphous HA (550°C) [1] directly supports procurement of a-CPP for coating applications requiring post-deposition thermal treatments. Furthermore, the demonstrated >1-year amorphous-phase stability of pyrophosphate-stabilized materials [2] and the ability of amorphous CPP cement to set without crystallizing at 37°C [3] make a-CPP the preferred amorphous calcium phosphate for cement formulations where delayed, biologically triggered crystallization is desired.

Pathological Calcification Research and Crystal Arthropathy Model Systems

The two dihydrate polymorphs (m-CPPD and t-CPPD) are the only CPP phases detected in vivo in human joints and are directly implicated in pseudogout [1]. The availability of pure, phase-verified synthetic CPPD, CPPT-β, and a-CPP via pH- and temperature-controlled synthesis protocols [2] enables reproducible in vitro and in vivo models of calcium pyrophosphate deposition disease. The distinct dehydration behaviors and metastable intermediates (e.g., trihydrate rehydrating in <15 min) [3] provide additional handles for studying crystal shedding and inflammatory responses.

Quality Control Reference Standards for Calcium Phosphate Biomaterial Purity

The finding that 1% β-CPP impurity in β-TCP reduces osteoclastic resorption by 40% [1] establishes CPP as a critical analyte in quality control of calcium phosphate bone graft substitutes. Procurement of well-characterized, phase-pure CPP reference materials (with certified hydration state, Ca/P ratio, and polymorph identity) is essential for calibrating XRD, FTIR, Raman spectroscopy, and TGA assays used to detect and quantify CPP impurity phases in commercial β-TCP and HA products.

Quote Request

Request a Quote for Calcium;diphosphate;hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.